molecular formula C46H60N4O13S B13449733 Vinblastine-d3 Sulfate

Vinblastine-d3 Sulfate

Cat. No.: B13449733
M. Wt: 912.1 g/mol
InChI Key: KDQAABAKXDWYSZ-CBWYPRDUSA-N
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Description

Vinblastine-d3 Sulfate is a deuterated form of vinblastine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). Vinblastine sulfate is widely used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinblastine-d3 Sulfate is synthesized through a series of complex chemical reactions. The synthesis typically involves the incorporation of deuterium atoms into the vinblastine molecule. Deuterium, a stable isotope of hydrogen, is introduced to enhance the pharmacokinetic properties of the compound. The synthetic route includes multiple steps such as alkylation, cyclization, and esterification, under controlled conditions to ensure the correct incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the extraction of vinblastine from the Madagascar periwinkle plant, followed by chemical modification to introduce deuterium atoms. The final product is purified and formulated for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Vinblastine-d3 Sulfate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Vinblastine-d3 Sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Vinblastine-d3 Sulfate exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By inhibiting microtubule formation, this compound disrupts the mitotic spindle, arresting cell division at the metaphase stage. This mechanism is specific to the M and S phases of the cell cycle. Additionally, this compound may interfere with nucleic acid and protein synthesis by blocking the utilization of glutamic acid .

Comparison with Similar Compounds

Vinblastine-d3 Sulfate is part of the vinca alkaloid family, which includes other compounds such as vincristine, vindesine, and vinflunine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. This compound is unique due to the incorporation of deuterium, which enhances its stability and reduces its metabolic degradation compared to its non-deuterated counterparts .

List of Similar Compounds

  • Vincristine
  • Vindesine
  • Vinflunine

This compound stands out among these compounds due to its improved pharmacokinetic profile, making it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C46H60N4O13S

Molecular Weight

912.1 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13R,15R,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-11-(2,2,2-trideuterioacetyl)oxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42+,43+,44+,45+,46-;/m0./s1/i3D3;

InChI Key

KDQAABAKXDWYSZ-CBWYPRDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)O[C@@H]1[C@@]2(C=CCN3[C@@H]2[C@]4(CC3)[C@H]([C@]1(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@@]6(C[C@@H]7C[C@@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C)CC.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Origin of Product

United States

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